
Cudraflavanone B
Übersicht
Beschreibung
Cudraflavanone B is a prenylated flavonoid isolated from the root bark of the plant Cudrania tricuspidata . This compound has garnered significant attention due to its potent anti-inflammatory and anti-neuroinflammatory properties. It has been shown to alleviate lipopolysaccharide-induced inflammatory responses by downregulating nuclear factor-kappa B and extracellular signal-regulated kinase mitogen-activated protein kinase signaling pathways in macrophages and microglia .
Wirkmechanismus
Target of Action
Cudraflavanone B, a prenylated flavonoid isolated from Cudrania tricuspidata, primarily targets macrophages and microglia . These cells are key players in the immune system and can be continuously activated in response to lipopolysaccharide (LPS), resulting in the overproduction of various pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of nitric oxide and prostaglandin E2, respectively, which are key mediators of inflammation .
Biochemical Pathways
This compound affects two major signaling pathways: the nuclear factor-kappa B (NF-κB) pathway and the extracellular signal-regulated kinase mitogen-activated protein kinase (ERK MAPK) pathway . By attenuating these pathways, this compound suppresses the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-α .
Result of Action
The result of this compound’s action is a significant reduction in the production of pro-inflammatory mediators and cytokines in LPS-stimulated cells . This leads to an overall anti-inflammatory and anti-neuroinflammatory effect, demonstrating its potential in the treatment of neuroinflammatory conditions .
Action Environment
The action of this compound is influenced by the presence of LPS, which induces an inflammatory response in the target cells . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cudraflavanone B is typically isolated from natural sources, specifically the root bark of Cudrania tricuspidata . The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound.
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Cudraflavanone B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the flavonoid structure.
Reduction: Reduction reactions can affect the double bonds within the flavonoid skeleton.
Substitution: Substitution reactions can occur at the hydroxyl groups or the prenyl group attached to the flavonoid core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Cudraflavanone B exhibits significant neuroprotective properties, primarily through its ability to mitigate oxidative stress and prevent neuronal cell death. Research indicates that it protects against glutamate-induced cytotoxicity in mouse hippocampal HT22 cells by activating the Nrf2/ARE pathway, which leads to the expression of heme oxygenase-1 (HO-1) and reduces reactive oxygen species (ROS) levels.
Key Findings:
- Cell Viability: At non-cytotoxic concentrations (20-40 μM), this compound increased cell viability dose-dependently.
- ROS Suppression: It effectively suppressed ROS production induced by glutamate, with an EC50 value of 19.4 ± 4.1 μM.
- HO-1 Expression: this compound significantly upregulated HO-1 mRNA and protein levels, indicating its role as an antioxidant .
Anti-inflammatory Properties
This compound has demonstrated potent anti-inflammatory effects across various in vitro models. It inhibits critical inflammatory mediators by modulating signaling pathways associated with inflammation.
Mechanisms:
- NF-κB Pathway Inhibition: this compound blocks the translocation of NF-κB from the cytoplasm to the nucleus in macrophages, leading to decreased expression of tumor necrosis factor α (TNFα) and cyclooxygenase-2 (COX-2).
- Selectivity: The compound shows higher selectivity toward COX-2 than traditional nonsteroidal anti-inflammatory drugs like indomethacin .
Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophages, this compound downregulated NF-κB and ERK MAPK signaling pathways, effectively reducing inflammatory markers .
Anti-cancer Activity
This compound has been investigated for its potential anti-cancer properties, particularly against glioblastoma cells. The compound induces apoptosis through endoplasmic reticulum (ER) stress mechanisms.
Research Insights:
- Apoptosis Induction: Studies have shown that this compound triggers apoptosis in human glioblastoma cells via ER stress-induced autophagy .
- Tumor Cell Viability: In vitro assays indicate that this compound significantly decreases the viability of various tumor cell lines, suggesting its potential as a therapeutic agent in cancer treatment.
Summary Table of Applications
Vergleich Mit ähnlichen Verbindungen
Cudraflavone C: Another prenylated flavonoid with anti-inflammatory properties.
Cudraxanthone S: Known for its antifungal activity.
Wighteone: Exhibits antitumor effects against certain cancer cell lines.
Biologische Aktivität
Cudraflavanone B (CUB), a flavonoid isolated from the root bark of Cudrania tricuspidata, has garnered attention for its diverse biological activities, particularly its neuroprotective, anti-inflammatory, and anti-cancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with CUB.
Neuroprotective Effects
CUB has demonstrated significant neuroprotective effects, particularly against glutamate-induced neurotoxicity. In a study using mouse hippocampal HT22 cells, CUB was shown to inhibit reactive oxygen species (ROS) production and promote cell viability in a dose-dependent manner. The effective concentration (EC50) for cell protection was determined to be 23.1 μM, while the EC50 for ROS inhibition was 19.4 μM .
Mechanism of Action:
- CUB induces the expression of heme oxygenase-1 (HO-1), an enzyme associated with cytoprotection against oxidative stress.
- The protective effects are mediated through the nuclear factor E2-related factor 2 (Nrf2) pathway, which enhances antioxidant response elements (ARE) activity .
Anti-inflammatory Properties
CUB exhibits potent anti-inflammatory effects, particularly in models of neuroinflammation. It has been reported to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated microglial cells .
Key Findings:
- CUB significantly inhibited nitric oxide (NO) production with an IC50 value of 22.2 μM.
- It also suppressed the activation of NF-κB and MAPK pathways, which are critical in mediating inflammatory responses .
Antiproliferative and Anticancer Activity
CUB has shown promising results in inhibiting cancer cell proliferation. Research indicates that it can induce apoptosis in human glioblastoma cells through endoplasmic reticulum (ER) stress-mediated autophagy . In rat aortic smooth muscle cells (RASMCs), CUB inhibited proliferation induced by platelet-derived growth factor-BB (PDGF-BB), demonstrating a concentration-dependent effect on DNA synthesis and cell cycle arrest at the G1-S phase .
Table 1: Summary of Biological Activities of this compound
Activity | Effect | Concentration |
---|---|---|
Neuroprotection | Increases cell viability; reduces ROS | EC50 23.1 μM |
Anti-inflammatory | Reduces NO, IL-1β, TNF-α production | IC50 22.2 μM |
Antiproliferative | Inhibits RASMC proliferation | IC50 0.1-4 μM |
Apoptosis induction | Induces apoptosis in glioblastoma cells | Not specified |
Case Studies
Several studies have focused on the pharmacological potential of CUB:
- Neuroprotection Study : In vitro studies demonstrated that CUB protects HT22 cells from glutamate-induced toxicity by inducing HO-1 expression through Nrf2 activation .
- Anti-inflammatory Mechanism : Research on BV2 microglial cells indicated that CUB effectively downregulates inflammatory mediators by inhibiting NF-κB signaling pathways .
- Cancer Cell Studies : A study highlighted that CUB induces apoptosis in human glioblastoma cells via ER stress mechanisms, suggesting its potential as an anti-cancer agent .
Eigenschaften
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-8,17,21-23,25H,5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYILUYFNCCEPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anti-inflammatory effects of Cudraflavanone B and how does it work at the molecular level?
A1: this compound, a prenylated flavanone found in the root bark of Cudrania tricuspidata, exhibits potent anti-inflammatory activity. Research has shown that it can alleviate lipopolysaccharide (LPS)-induced inflammatory responses in both RAW264.7 macrophages and BV2 microglia [, ]. This effect is attributed to its ability to downregulate the NF-κB and ERK MAPK signaling pathways, key regulators of inflammation. Specifically, this compound inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the transcription of pro-inflammatory mediators [, ]. Furthermore, it also inhibits the phosphorylation of ERK1/2, another critical component of the inflammatory cascade [, ].
Q2: Does this compound exhibit any antifungal activity?
A2: Yes, this compound, isolated from the roots of Cudrania cochinchinensis, has demonstrated antifungal activity against various fungal species, including Cryptococcus neoformans, Aspergillus fumigatus, and A. nidulans []. While its mechanism of action against these fungi is not fully elucidated, its antifungal properties highlight its potential as a lead compound for developing novel antifungal agents.
Q3: Are there any structural analogs of this compound that show similar biological activity?
A3: Research suggests that the presence of specific structural features in this compound contributes to its biological activity. For instance, the prenyl group at the C-6 position appears to be crucial for its anti-inflammatory effects. Studies using other compounds from Cudrania tricuspidata have shown that those with prenyl groups, such as Steppogenin and Cudraflavone C, also exhibit strong anti-inflammatory effects []. This suggests that the prenyl group may play a role in target binding or enhance the molecule's ability to interact with cell membranes. Further studies exploring structure-activity relationships are needed to confirm the importance of specific structural features for this compound's biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.